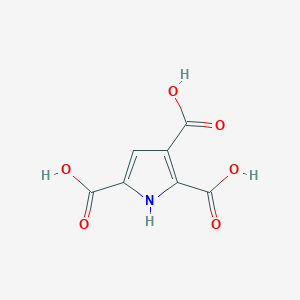

Pyrrole-2,3,5-tricarboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Pyrrole-2,3,5-tricarboxylic acid is a derivative of pyrrole, a five-membered heterocyclic compound, which is characterized by the presence of three carboxylic acid groups at the 2, 3, and 5 positions on the pyrrole ring. This compound is a breakdown product of melatonin and serves as a biomarker for drug candidates, particularly those targeting hyperpigmentation .

Synthesis Analysis

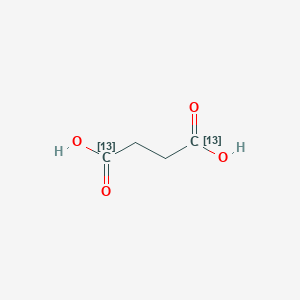

The synthesis of pyrrole derivatives has been explored through various methods. One approach for synthesizing pyrrole-3-carboxylic acid derivatives involves a one-step continuous flow synthesis from tert-butyl acetoacetates, amines, and 2-bromoketones, which may be related to the synthesis of pyrrole-2,3,5-tricarboxylic acid . Another method includes the Hantzsch synthesis, which was used to generate a labeled version of 1H-pyrrole-2,3,5-tricarboxylic acid from readily available starting materials . Additionally, the synthesis of pyrrole-2-carboxylic acid derivatives has been achieved through the reaction of 2H-azirines with enamines .

Molecular Structure Analysis

The molecular structure of pyrrole-2,3,5-tricarboxylic acid is not directly discussed in the provided papers. However, the structure of related pyrrole derivatives has been studied. For instance, the crystal engineering of pyrrole-2-carboxylates has led to the identification of a robust supramolecular synthon for the pyrrole-2-carbonyl dimer, which could be relevant to the understanding of the molecular interactions of pyrrole-2,3,5-tricarboxylic acid .

Chemical Reactions Analysis

Pyrrole derivatives undergo various chemical reactions. Pyrrole-2-carboxylic acid has been used as a ligand in Cu-catalyzed reactions of primary anilines with aryl halides, indicating its reactivity in substitution reactions . The decarboxylation of pyrrole-2-carboxylic acid involves an associative mechanism through the addition of water to the carboxyl group, which could be relevant to the behavior of pyrrole-2,3,5-tricarboxylic acid under similar conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole-2,3,5-tricarboxylic acid are not explicitly detailed in the provided papers. However, the properties of related compounds, such as the electro-oxidation features of carboxylated pyrrole-based monomers, suggest that pyrrole derivatives can exhibit electroactive behavior and can be polymerized to form electroconducting films . The biological evaluation of pyrrole-2-carboxylic acid derivatives as glycine site antagonists at the NMDA receptor complex indicates that these compounds can have significant biological activity, which may also be true for pyrrole-2,3,5-tricarboxylic acid .

Aplicaciones Científicas De Investigación

Biomarker for Melatonin Metabolism : Pyrrole-2,3,5-tricarboxylic acid is identified as a breakdown product of melatonin. A labeled version of this compound serves as a key biomarker in tracking the effectiveness of drug candidates, especially those targeting issues like hyperpigmentation (Skaddan, 2009).

Ligand in Chemical Reactions : This compound has been found effective as a ligand in Cu-catalyzed monoarylation of anilines with aryl iodides and bromides. This indicates its potential use in facilitating certain chemical reactions (Altman, Anderson, & Buchwald, 2008).

Synthesis of Bioactive Compounds : Pyrrole-2,3,5-tricarboxylic acid derivatives are important for synthesizing various bioactive compounds. They serve as building blocks in the creation of tetraporphyrines and other complex molecules, useful in fields like photoreceptor research (Martín-Santos et al., 2012).

Supramolecular Chemistry : Derivatives of pyrrole-2-carboxylate have been explored for their potential in crystal engineering, where they form robust supramolecular structures (Yin & Li, 2006).

DNA Sensing : Functionalized pyrroles, including derivatives of pyrrole-2,3,5-tricarboxylic acid, have been synthesized for use in biosensor applications, particularly in gene sensors based on pyrrole copolymer films (Peng, Soeller, & Travas-sejdic, 2007).

Building Blocks for Pyrrole-Containing Compounds : Orthogonally protected pyrrole tricarboxylates have been synthesized as versatile synthetic building blocks, applicable in natural product and supramolecular chemistry (Schmuck, Rupprecht, Urban, & Walden, 2006).

Antibacterial Activities : Pyrrole-2-carboxylic acid functionalized Fe3O4 nanoparticles have been used as a nanocatalyst in synthesizing novel isoxazolo[4,3-e]indazole, showing moderate antibacterial activity (Poormirzaei, 2020).

Safety And Hazards

Propiedades

IUPAC Name |

1H-pyrrole-2,3,5-tricarboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO6/c9-5(10)2-1-3(6(11)12)8-4(2)7(13)14/h1,8H,(H,9,10)(H,11,12)(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGSAVTSXHXRENH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=C1C(=O)O)C(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10241508 |

Source

|

| Record name | Pyrrole-2,3,5-tricarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10241508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyrrole-2,3,5-tricarboxylic acid | |

CAS RN |

945-32-4 |

Source

|

| Record name | Pyrrole-2,3,5-tricarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000945324 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrrole-2,3,5-tricarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10241508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2R,2aR,4aR,7aR,7bS)-3-formyl-4a-hydroxy-6,6,7b-trimethyl-1,2,2a,5,7,7a-hexahydrocyclobuta[e]inden-2-yl] 2-hydroxy-4-methoxy-6-methylbenzoate](/img/structure/B135263.png)